molecular formula C24H17FN2O4S2 B12160712 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12160712
M. Wt: 480.5 g/mol
InChI Key: WVHALGIAOKSOOR-UHFFFAOYSA-N
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Description

This compound is a structurally complex pyrrolidine-2,3-dione derivative featuring a 6-ethoxybenzothiazole moiety, a 3-fluorophenyl group, and a hydroxy(thiophen-2-yl)methylidene substituent. Its design integrates heterocyclic aromatic systems (benzothiazole, thiophene) and fluorinated phenyl groups, which are known to enhance bioavailability and target specificity in medicinal chemistry . The 4E configuration indicates the spatial arrangement of the hydroxy(thiophen-2-yl)methylidene group, critical for intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C24H17FN2O4S2

Molecular Weight

480.5 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H17FN2O4S2/c1-2-31-15-8-9-16-18(12-15)33-24(26-16)27-20(13-5-3-6-14(25)11-13)19(22(29)23(27)30)21(28)17-7-4-10-32-17/h3-12,20,29H,2H2,1H3

InChI Key

WVHALGIAOKSOOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, which can be synthesized from 2-aminothiophenol and ethyl bromoacetate under basic conditions. The resulting ethoxybenzothiazole is then coupled with a fluorophenyl derivative through a palladium-catalyzed cross-coupling reaction.

The pyrrolidine-2,3-dione core is introduced via a cyclization reaction involving an appropriate dione precursor and a thiophene derivative. The final step involves the formation of the hydroxy(thiophen-2-yl)methylidene moiety through a condensation reaction under acidic or basic conditions, depending on the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery, waste management, and product purification.

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxy group.

    Reduction: Formation of alcohols from the carbonyl groups.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of specific cellular pathways .

Antimicrobial Properties

Benzothiazole derivatives have been recognized for their antimicrobial activities. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for the development of new antimicrobial agents. A case study highlighted that modifications in the benzothiazole structure could enhance its antibacterial efficacy against resistant strains .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research has shown that benzothiazole derivatives can inhibit pro-inflammatory cytokines, which may lead to therapeutic applications in treating inflammatory diseases. A particular study noted that certain derivatives reduced inflammation markers in vitro and in vivo models .

Neuroprotective Effects

Recent investigations have also pointed to neuroprotective effects of benzothiazole compounds. The ability of this compound to cross the blood-brain barrier opens avenues for its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have reported that it can mitigate oxidative stress in neuronal cells, thereby protecting against neurodegeneration .

Fluorescent Properties

The compound has potential applications in materials science due to its fluorescent properties. Research into similar benzothiazole compounds has shown their utility as fluorescent probes in biological imaging and sensing applications. These compounds can be engineered to exhibit specific fluorescence characteristics upon binding with target biomolecules .

Photovoltaic Materials

The structural characteristics of this compound suggest its potential use in organic photovoltaic devices. Studies have explored the incorporation of benzothiazole derivatives into organic solar cells, where they contribute to improved light absorption and charge transport properties .

Data Tables

Application Area Specific Use Research Findings
AnticancerInduction of apoptosisSignificant inhibition of cancer cell proliferation observed .
AntimicrobialTreatment against resistant bacterial strainsEnhanced antibacterial efficacy noted with structural modifications .
Anti-inflammatoryReduction of inflammation markersInhibition of pro-inflammatory cytokines reported .
NeuroprotectiveProtection against oxidative stressMitigation of oxidative stress in neuronal cells observed .
Fluorescent PropertiesBiological imaging and sensingPotential as fluorescent probes demonstrated .
Photovoltaic MaterialsOrganic solar cellsImproved light absorption and charge transport properties noted .

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring could facilitate binding to protein active sites, while the fluorophenyl group might enhance cell membrane permeability. The hydroxy(thiophen-2-yl)methylidene moiety could participate in hydrogen bonding or other non-covalent interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The pyrrolidine-2,3-dione scaffold is common in bioactive compounds. Key analogs include:

(4E)-1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-5-(4-hydroxyphenyl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione ():

  • Differences : Methyl substituents on benzothiazole and a 4-hydroxyphenyl group.
  • Impact : Reduced lipophilicity compared to the 6-ethoxy/3-fluorophenyl variant, altering membrane permeability .

(4E)-1-(3-Methoxypropyl)-4-[oxidanyl(pyridin-4-yl)methylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione (): Differences: Pyridin-4-yl instead of thiophen-2-yl; 3-phenoxyphenyl substituent.

Functional Group Analysis

Compound Benzothiazole Substituent Aryl Group Methylidene Group Key Properties
Target 6-Ethoxy 3-Fluorophenyl Thiophen-2-yl High lipophilicity; fluorophenyl enhances metabolic stability
Analog 1 4,6-Dimethyl 4-Hydroxyphenyl Phenyl Lower logP; hydroxyl improves aqueous solubility
Analog 2 3-Methoxypropyl 3-Phenoxyphenyl Pyridin-4-yl Basic pyridine nitrogen increases polar surface area

Research Findings and Bioactivity

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:

Anticancer Potential: Pyrrolidine-2,3-diones with fluorinated aryl groups (e.g., 3-fluorophenyl) exhibit selective cytotoxicity, as seen in ferroptosis-inducing compounds (). The thiophen-2-yl group may enhance redox-modulating activity .

Enzyme Inhibition: Benzothiazole derivatives are known kinase inhibitors. The 6-ethoxy group in the target compound may reduce CYP450-mediated metabolism compared to methyl-substituted analogs .

Crystallographic Behavior : Hydrogen-bonded networks observed in triazole-thione analogs () suggest the hydroxy(thiophen-2-yl)methylidene group in the target compound could stabilize crystal packing, aiding in formulation development.

Biological Activity

The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising multiple functional groups that contribute to its biological activity. Key structural elements include:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Pyrrolidine dione structure : Implicated in various pharmacological effects.
  • Fluorophenyl and thiophenyl substituents : Enhance interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with benzothiazole structures exhibit significant antimicrobial properties. For instance, derivatives such as N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide demonstrate efficacy against Gram-positive and Gram-negative bacteria as well as fungi . The mechanism typically involves inhibition of bacterial cell wall synthesis and interference with nucleic acid function.

Anticancer Properties

Several studies have explored the anticancer potential of benzothiazole derivatives. In particular, compounds similar to the one have shown promise in inducing apoptosis in cancer cells. A notable study demonstrated that derivatives bearing benzothiazole moieties exhibited selective cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) and mouse fibroblast cells (NIH/3T3) . The proposed mechanism includes the inhibition of tyrosine kinases and disruption of critical signaling pathways involved in cell proliferation.

Antiviral Activity

Recent advances in the field have highlighted the antiviral properties of heterocyclic compounds. Some benzothiazole derivatives have been tested for their ability to inhibit viral replication, particularly against herpes simplex virus (HSV) strains . These compounds were able to reduce viral load significantly while maintaining low cytotoxicity levels.

Case Studies

  • Antitumor Activity Evaluation : In a study involving novel triazine derivatives with benzothiazole components, compound 3b was identified as highly active against A549 cells, showcasing a selective profile and increased apoptotic activity .
  • Antimicrobial Screening : A recent investigation into various benzothiazole derivatives revealed that those containing ethoxy groups exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Apoptosis Induction : By triggering apoptotic pathways, the compound can effectively reduce tumor cell viability.
  • Disruption of Cell Signaling : Interaction with specific receptors or kinases may alter signaling pathways critical for cell survival and proliferation.

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)References
AntimicrobialE. coli15
AntimicrobialS. aureus10
AntitumorA5495
AntiviralHSV50

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for synthesizing (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A benzothiazole intermediate (e.g., 6-ethoxy-1,3-benzothiazol-2-amine) is first prepared, followed by coupling with 3-fluorophenylacetic acid derivatives. The pyrrolidine-2,3-dione core is formed through cyclization using chloroacetic acid and sodium acetate under reflux in DMF-acetic acid mixtures. Hydroxy(thiophen-2-yl)methylidene incorporation is achieved via Knoevenagel condensation with thiophene-2-carbaldehyde derivatives under basic conditions. Recrystallization from DMF-ethanol yields pure crystals .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent integration and connectivity. For example, the hydroxy(thiophen-2-yl)methylidene group shows characteristic deshielded proton signals (δ 7.5–8.0 ppm) and carbon resonances (δ 120–150 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry (e.g., the (4E) configuration) and hydrogen-bonding networks (e.g., N–H···O/S interactions stabilizing the pyrrolidine-dione core) .

Advanced Research Questions

Q. How do solubility challenges impact the assessment of this compound’s bioactivity, and what strategies mitigate these issues?

  • Methodological Answer : Pyrrolidine-2,3-dione derivatives often exhibit low aqueous solubility due to hydrophobic substituents (e.g., 3-fluorophenyl, benzothiazole). To address this:

  • Co-solvent Systems : Use DMSO-PBS mixtures (e.g., 10% DMSO) for in vitro assays to maintain solubility without cytotoxicity .
  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate or polyethylene glycol chains) at the N-1 or C-5 positions while preserving the core scaffold .

Q. What is the role of the 6-ethoxybenzothiazole and 3-fluorophenyl substituents in modulating biological activity?

  • Methodological Answer :

  • 6-Ethoxybenzothiazole : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase or protease targets). Ethoxy groups improve metabolic stability by reducing oxidative degradation .
  • 3-Fluorophenyl : Fluorine’s electronegativity increases binding affinity via dipole interactions. Meta-substitution avoids steric clashes in planar binding pockets (e.g., antimicrobial targets) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Strategies include:

  • Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • HPLC-Purity Analysis : Ensure >95% purity to exclude confounding effects from synthetic byproducts (e.g., unreacted thiophene intermediates) .

Q. What computational and experimental approaches optimize the design of pyrrolidine-2,3-dione analogs with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Screen analogs against target proteins (e.g., S. aureus biofilm enzymes) to prioritize substituents with favorable binding energies (e.g., trifluoromethylphenyl groups for hydrophobic pockets) .
  • SAR Studies : Systematically vary substituents (e.g., replacing ethoxy with methoxy or cyclopropyl groups) and measure changes in IC50_{50} values to identify critical pharmacophores .

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